molecular formula C18H15N7O2 B10872277 N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]dipyridine-4-carbohydrazide

N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]dipyridine-4-carbohydrazide

Cat. No.: B10872277
M. Wt: 361.4 g/mol
InChI Key: VCMAFZSGXNSILC-XHQRYOPUSA-N
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Description

N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE is a complex organic compound with a unique structure that includes pyridine, pyrrole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE typically involves the reaction of isonicotinohydrazide with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~4~-({5-[2-(4-PYRIDYLCARBONYL)CARBOHYDRAZONOYL]-1H-PYRROL-2-YL}METHYLENE)ISONICOTINOHYDRAZIDE is unique due to its combination of pyridine, pyrrole, and hydrazide functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15N7O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1H-pyrrol-2-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C18H15N7O2/c26-17(13-3-7-19-8-4-13)24-21-11-15-1-2-16(23-15)12-22-25-18(27)14-5-9-20-10-6-14/h1-12,23H,(H,24,26)(H,25,27)/b21-11+,22-12+

InChI Key

VCMAFZSGXNSILC-XHQRYOPUSA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=CC=C(N2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=CC=C(N2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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